Taltrimide

Übersicht

Beschreibung

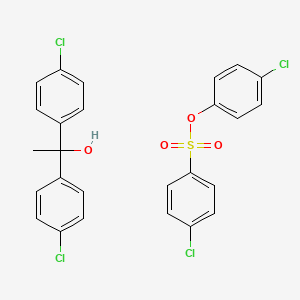

Taltrimide ist ein Taurinderivat, das ursprünglich als Antikonvulsivum entwickelt wurde. Es hemmt stark die natriumunabhängige Bindung von Taurin an synaptische Membranen im Gehirn, bindet aber nicht an GABAA- und Benzodiazepinrezeptoren . Trotz seiner vielversprechenden Antikonvulsiva-Wirkung in experimentellen Modellen wurde die weitere Entwicklung von this compound nach klinischen Phase-II-Studien eingestellt .

Herstellungsmethoden

This compound kann durch die Reaktion von Phthalsäureanhydrid mit Glycin in Gegenwart von Triethylamin in Toluol unter Rückfluss synthetisiert werden . Die endgültigen Verbindungen werden durch spektroskopische Methoden wie 1H-NMR, 13C-NMR, IR und MS charakterisiert . Industrielle Produktionsmethoden beinhalten typischerweise ähnliche Synthesewege, jedoch in größerem Maßstab, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des this compound-Moleküls verändern.

Substitution: Häufige Reagenzien, die in Substitutionsreaktionen verwendet werden, sind Alkylhalogenide und Natriumhydroxid.

Wissenschaftliche Forschungsanwendungen

Taltrimide wurde ausgiebig auf seine Antikonvulsiva-Eigenschaften untersucht. Es hat in experimentellen Epilepsie-Modellen eindeutige Antikonvulsiva-Wirkungen gezeigt . seine Wirkungen in klinischen Studien am Menschen waren jedoch nicht so vielversprechend .

Wirkmechanismus

This compound entfaltet seine Wirkungen durch Hemmung der natriumunabhängigen Bindung von Taurin an synaptische Membranen im Gehirn . Diese Hemmung stört die normale Funktion von Taurin, das an verschiedenen neurologischen Aktivitäten beteiligt ist. This compound bindet nicht an GABAA- und Benzodiazepinrezeptoren, wodurch sein Wirkmechanismus von anderen Antikonvulsiva abweicht .

Wirkmechanismus

Target of Action

Taltrimide primarily targets the sodium-independent binding of taurine to synaptic membranes in the brain . This interaction plays a crucial role in the compound’s anticonvulsive effects .

Mode of Action

This compound inhibits the sodium-independent binding of taurine to synaptic membranes . This inhibition disrupts the normal functioning of these synaptic membranes, leading to changes in neuronal activity.

Biochemical Pathways

It’s known that the compound’s interaction with taurine binding sites influences neuronal activity, potentially affecting various neurological pathways

Pharmacokinetics

As a lipophilic taurine derivative , it’s likely that this compound has good absorption and distribution characteristics. More research is needed to fully understand the compound’s pharmacokinetic properties and their impact on bioavailability.

Result of Action

This compound has been shown to have definitive anticonvulsive effects in experimental epilepsy models . It increases the latency time to the first symptom of a seizure , indicating a delay in seizure onset.

Biochemische Analyse

Biochemical Properties

Taltrimide plays a significant role in biochemical reactions, particularly in the context of its anticonvulsive effects. It interacts with various enzymes, proteins, and other biomolecules. This compound strongly inhibits the sodium-independent binding of taurine to synaptic membranes in the brain . This interaction is crucial for its anticonvulsive properties, as it modulates the activity of taurine, a known neuromodulator. Additionally, this compound does not appear to bind to GABAA and benzodiazepine receptors, which differentiates it from other anticonvulsants .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In experimental epilepsy models, this compound has been shown to reduce photoconvulsive responses in epileptic patients . This reduction is achieved through its interaction with synaptic membranes, which influences cell signaling pathways and gene expression. This compound’s impact on cellular metabolism is also significant, as it modulates the activity of taurine, thereby affecting the overall metabolic state of the cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. This compound inhibits the sodium-independent binding of taurine to synaptic membranes, which is a key aspect of its anticonvulsive action . This inhibition modulates the activity of taurine, leading to changes in gene expression and cellular signaling pathways. Additionally, this compound’s lipophilic nature allows it to interact with various cellular components, further influencing its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can maintain its anticonvulsive effects for up to six days when administered to epileptic patients . The stability and degradation of this compound over longer periods have not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In experimental epilepsy models, this compound has been administered in daily doses of 1 and 2 grams for two weeks . These studies have shown that higher doses of this compound can lead to a greater reduction in photoconvulsive responses. At very high doses, this compound may exhibit toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to taurine metabolism. It interacts with enzymes that modulate the activity of taurine, thereby influencing metabolic flux and metabolite levels . This compound’s role in these pathways is crucial for its anticonvulsive properties, as it helps regulate the levels of taurine and other related metabolites in the brain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature. This compound is transported across cell membranes and accumulates in synaptic membranes, where it exerts its anticonvulsive effects . The compound does not appear to bind to GABAA and benzodiazepine receptors, which affects its distribution and localization within the brain .

Subcellular Localization

This compound’s subcellular localization is primarily within synaptic membranes in the brain. Its lipophilic nature allows it to integrate into these membranes, where it modulates the activity of taurine . This localization is crucial for its anticonvulsive properties, as it enables this compound to effectively inhibit the sodium-independent binding of taurine and influence cellular signaling pathways .

Vorbereitungsmethoden

Taltrimide can be synthesized through the reaction of phthalic anhydride with glycine in the presence of triethylamine in toluene under reflux . The final compounds are characterized by spectroscopic methods such as 1H NMR, 13C NMR, IR, and MS . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Taltrimide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

Substitution: Common reagents used in substitution reactions include alkyl halides and sodium hydroxide.

Vergleich Mit ähnlichen Verbindungen

Taltrimide ähnelt anderen Phthalimiderivaten wie Thalidomid, das als Sedativ-Hypnotikum und zur Behandlung verschiedener entzündlicher Erkrankungen verwendet wurde . im Gegensatz zu Thalidomid bindet this compound nicht an GABAA- und Benzodiazepinrezeptoren . Andere ähnliche Verbindungen sind N-Phthaloylglycinderivate, die eine potenzielle antiepileptische Aktivität gezeigt haben . Diese Verbindungen weisen eine ähnliche Struktur auf, unterscheiden sich jedoch in ihren pharmakokinetischen und pharmakodynamischen Eigenschaften .

Fazit

This compound ist ein einzigartiges Taurinderivat mit vielversprechenden Antikonvulsiva-Eigenschaften. Trotz seiner Einstellung in klinischen Studien bleibt es aufgrund seines einzigartigen Wirkmechanismus und seiner potenziellen Anwendungen bei der Behandlung von Erkrankungen des zentralen Nervensystems Gegenstand der wissenschaftlichen Forschung. Sein Vergleich mit ähnlichen Verbindungen unterstreicht seine Einzigartigkeit und sein Potenzial für die weitere Entwicklung.

Eigenschaften

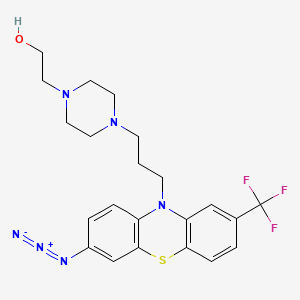

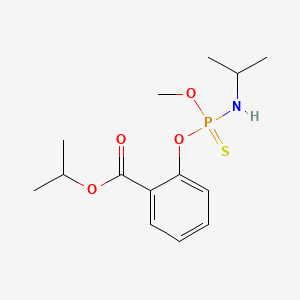

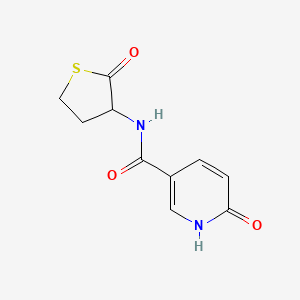

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-propan-2-ylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-9(2)14-20(18,19)8-7-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6,9,14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKNHIQZWSVJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50868612 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(propan-2-yl)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81428-04-8 | |

| Record name | Taltrimide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TALTRIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ74U9QR5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,11-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.5]undeca-1(6),2,4-triene](/img/structure/B1211284.png)

![3-Oxo-3-[(1-phenyl-3-sulfanylpropan-2-yl)amino]propanoic acid](/img/structure/B1211290.png)